molecular formula C7H15NO2 B1320338 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine CAS No. 34694-89-8

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine

Cat. No.: B1320338
CAS No.: 34694-89-8
M. Wt: 145.2 g/mol
InChI Key: VGFPQGITBRBQAN-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine typically involves the reaction of tetrahydrofuran with an appropriate amine under controlled conditions. One common method includes the use of a base to deprotonate the amine, followed by nucleophilic substitution with a tetrahydrofuran derivative. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2-furanylmethoxy)tetrahydro-2H-pyran
  • 2-(Tetrahydro-2-furanylmethoxy)-1-propanamine
  • 2-(Tetrahydro-2-furanylmethoxy)ethanol

Uniqueness

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPQGITBRBQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602627
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34694-89-8
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(oxolan-2-yl)methoxy]ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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